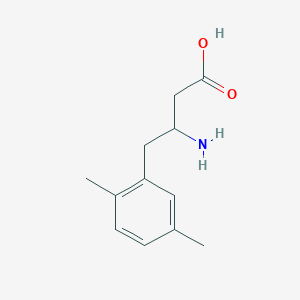
N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, attached to a diethoxyethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2,2-diethoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzyl derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl groups on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The diethoxyethanamine moiety may facilitate the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-fluorobenzyl bromide
- N-(3-Bromo-4-fluorobenzyl)-N-(2,2,2-trifluoroethyl)amine
- N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The diethoxyethanamine moiety also provides distinct solubility and pharmacokinetic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H19BrFNO2 |
|---|---|
Molekulargewicht |
320.20 g/mol |
IUPAC-Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2,2-diethoxyethanamine |
InChI |
InChI=1S/C13H19BrFNO2/c1-3-17-13(18-4-2)9-16-8-10-5-6-12(15)11(14)7-10/h5-7,13,16H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
RIKNNBCVBHVTGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNCC1=CC(=C(C=C1)F)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)



![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)


![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
